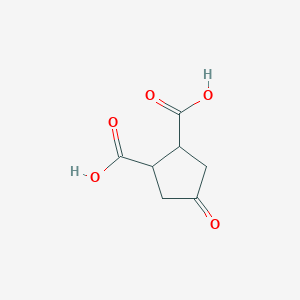
4-Oxocyclopentane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocyclopentane-1,2-dicarboxylic acid is an organic compound with the chemical formula C7H8O5. It appears as a white crystalline solid and is soluble in water, ethanol, and ether, while being slightly soluble in chloroform . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Oxocyclopentane-1,2-dicarboxylic acid involves several steps:
Keto-Alcohol Interconversion: Cyclopentanone is heated to a high temperature to induce a keto-alcohol interconversion reaction, resulting in the formation of cyclopentanol.
Oxidation: Cyclopentanol undergoes oxidation in the presence of oxygen to form 4-cyclopentanone.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts may be employed to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxocyclopentane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic compounds and polymers.
Biology: The compound acts as an inhibitor of proteases, making it valuable in biochemical research.
Medicine: Its inhibitory properties are explored for potential therapeutic applications.
Industry: It is used in the preparation of polymer materials with specific functions.
Wirkmechanismus
The mechanism of action of 4-Oxocyclopentane-1,2-dicarboxylic acid involves its role as a protease inhibitor. It inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . This inhibition is crucial in various biochemical pathways and can be leveraged for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester: This compound is a dimethyl ester derivative of 4-Oxocyclopentane-1,2-dicarboxylic acid.
Cyclopentanone derivatives: Other derivatives of cyclopentanone share similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific inhibitory action on proteases and its versatility in various chemical reactions. Its ability to act as an intermediate in the synthesis of complex organic compounds and polymers further distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
1703-61-3 |
|---|---|
Molekularformel |
C7H8O5 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+ |
InChI-Schlüssel |
CJSMOECOKYPHSC-SYDPRGILSA-N |
SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O |
Isomerische SMILES |
C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O |
Key on ui other cas no. |
1703-61-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















